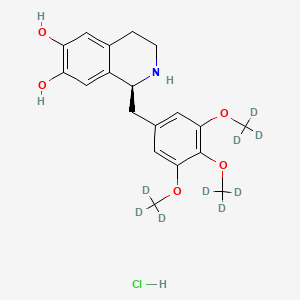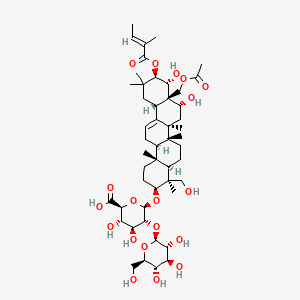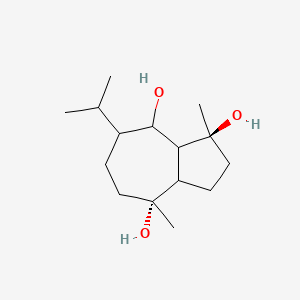
(1S,4R)-1,4-dimethyl-7-propan-2-yl-2,3,3a,5,6,7,8,8a-octahydroazulene-1,4,8-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,4R)-1,4-dimethyl-7-propan-2-yl-2,3,3a,5,6,7,8,8a-octahydroazulene-1,4,8-triol is a complex organic compound with a unique structure. It is a derivative of azulene, a bicyclic aromatic hydrocarbon known for its deep blue color. This compound is characterized by its multiple hydroxyl groups and a distinct arrangement of methyl and isopropyl groups, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R)-1,4-dimethyl-7-propan-2-yl-2,3,3a,5,6,7,8,8a-octahydroazulene-1,4,8-triol typically involves several steps:
Starting Materials: The synthesis begins with azulene or its derivatives.
Functional Group Introduction: Hydroxyl groups are introduced through oxidation reactions using reagents like osmium tetroxide or potassium permanganate.
Methyl and Isopropyl Group Addition: These groups are added via alkylation reactions using reagents such as methyl iodide and isopropyl bromide in the presence of strong bases like sodium hydride.
Cyclization: The final step involves cyclization reactions to form the octahydroazulene structure, often using catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques like chromatography ensures high yield and purity. Safety measures are crucial due to the use of hazardous reagents and conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones back to alcohols.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, which can be further substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, often in the presence of a catalyst.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1S,4R)-1,4-dimethyl-7-propan-2-yl-2,3,3a,5,6,7,8,8a-octahydroazulene-1,4,8-triol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its multiple hydroxyl groups make it a potential candidate for studying hydrogen bonding and molecular recognition.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, its structural similarity to certain natural products could make it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may make it useful in the development of new polymers or as a precursor for high-value chemicals.
Mecanismo De Acción
The mechanism by which (1S,4R)-1,4-dimethyl-7-propan-2-yl-2,3,3a,5,6,7,8,8a-octahydroazulene-1,4,8-triol exerts its effects depends on its interactions with molecular targets. These interactions often involve hydrogen bonding and hydrophobic interactions due to its hydroxyl and alkyl groups. The compound may interact with enzymes, altering their activity and affecting metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Azulene: The parent compound, known for its aromatic properties and blue color.
Guaiol: A sesquiterpenoid alcohol with a similar bicyclic structure.
Cedrol: Another sesquiterpenoid alcohol with a similar hydroxyl group arrangement.
Uniqueness
What sets (1S,4R)-1,4-dimethyl-7-propan-2-yl-2,3,3a,5,6,7,8,8a-octahydroazulene-1,4,8-triol apart is its specific arrangement of functional groups and its octahydroazulene core. This unique structure provides distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C15H28O3 |
|---|---|
Peso molecular |
256.38 g/mol |
Nombre IUPAC |
(1S,4R)-1,4-dimethyl-7-propan-2-yl-2,3,3a,5,6,7,8,8a-octahydroazulene-1,4,8-triol |
InChI |
InChI=1S/C15H28O3/c1-9(2)10-5-7-14(3,17)11-6-8-15(4,18)12(11)13(10)16/h9-13,16-18H,5-8H2,1-4H3/t10?,11?,12?,13?,14-,15+/m1/s1 |
Clave InChI |
CXQOZINRAFPQEX-DSLCMTKMSA-N |
SMILES isomérico |
CC(C)C1CC[C@@](C2CC[C@](C2C1O)(C)O)(C)O |
SMILES canónico |
CC(C)C1CCC(C2CCC(C2C1O)(C)O)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


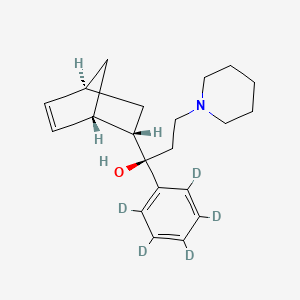

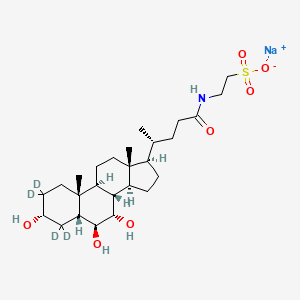
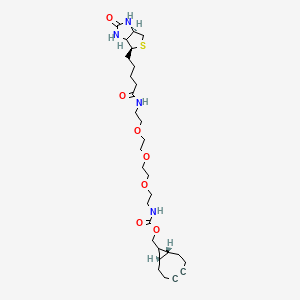
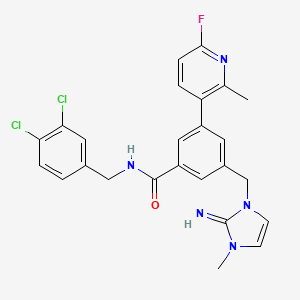
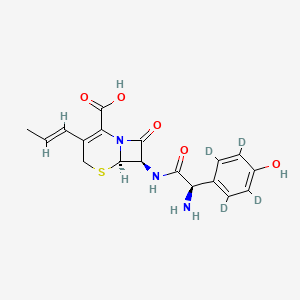
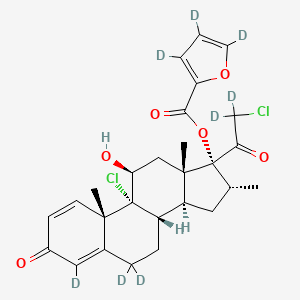
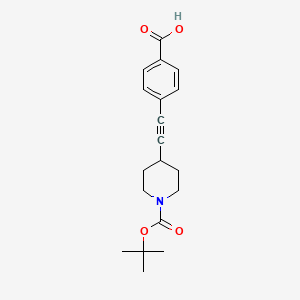
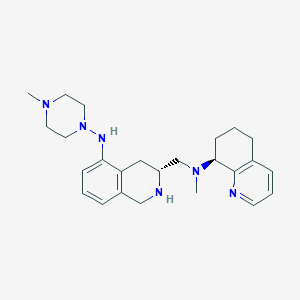
![magnesium;(2S)-2-ethoxy-3-[4-[2-[2-methyl-5-(4-methylsulfanylphenyl)pyrrol-1-yl]ethoxy]phenyl]propanoate](/img/structure/B12425435.png)
